Spectroscopic data of 4-Benzylphenylacetonitrile (NMR, IR, MS)
Spectroscopic data of 4-Benzylphenylacetonitrile (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Benzylphenylacetonitrile
This guide provides a comprehensive analysis of 4-Benzylphenylacetonitrile (CAS No. 101096-72-4), a key intermediate in medicinal chemistry and materials science. Through a detailed examination of its Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data, we offer researchers, scientists, and drug development professionals a thorough characterization of this molecule. The narrative emphasizes the rationale behind analytical choices and the integration of data from multiple techniques to build a self-validating structural profile.
Molecular Structure and Analytical Workflow
4-Benzylphenylacetonitrile possesses a molecular formula of C₁₅H₁₃N and a molecular weight of 207.27 g/mol .[1][2] The structure consists of a central para-substituted benzene ring, with a benzyl group on one side and an acetonitrile group on the other. This arrangement gives rise to a unique spectroscopic fingerprint, which we will deconstruct using a multi-technique approach.
Our analytical workflow is designed for unambiguous structure confirmation. It begins with Mass Spectrometry to determine the molecular weight and elemental formula. Next, Infrared Spectroscopy identifies key functional groups. Finally, Nuclear Magnetic Resonance spectroscopy provides a detailed map of the carbon-hydrogen framework, confirming the precise connectivity of the atoms.
Caption: A typical workflow for spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and fragmentation pattern of a compound. For 4-benzylphenylacetonitrile, Electron Ionization (EI) is a robust method that provides both the molecular ion and characteristic fragment ions, offering valuable structural clues.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Preparation: A dilute solution of 4-benzylphenylacetonitrile is prepared in a volatile organic solvent like methanol or dichloromethane (approx. 1 mg/mL).
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Instrument Setup: A mass spectrometer equipped with an electron ionization source is used. The instrument is calibrated using a known standard (e.g., perfluorotributylamine).
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Injection: A small volume (typically 1 µL) of the sample solution is injected into the instrument. The sample is vaporized in the heated inlet.
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Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).
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Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
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Detection: A detector records the abundance of each ion, generating a mass spectrum.
Data Summary and Interpretation
The mass spectrum for 4-benzylphenylacetonitrile is provided by the NIST Chemistry WebBook.[1] The key data are summarized below.
| Ion | Observed m/z | Interpretation |
| [M]⁺• | 207 | Molecular Ion (C₁₅H₁₃N)⁺• |
| [M-HCN]⁺• | 180 | Loss of hydrogen cyanide from the acetonitrile group |
| [C₁₄H₁₂]⁺• | 180 | Corresponds to 4-methyldiphenylmethane cation |
| [C₇H₇]⁺ | 91 | Tropylium ion, characteristic of a benzyl group |
| [C₆H₅]⁺ | 77 | Phenyl cation |
The spectrum's most critical feature is the molecular ion peak at m/z 207 , which confirms the molecular weight of the compound. A prominent peak is observed at m/z 91 , corresponding to the [C₇H₇]⁺ fragment. This is the classic tropylium ion, a highly stable carbocation that is the definitive signature of a benzyl moiety. Its high abundance strongly supports the presence of a benzyl group in the structure. Another significant fragment at m/z 180 can be attributed to the loss of a hydrogen cyanide (HCN) molecule or the formation of the 4-methyldiphenylmethane cation, further corroborating the overall structure.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, we can detect the characteristic vibrations of different chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: A small amount of solid 4-benzylphenylacetonitrile is placed directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation is required.
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Background Scan: A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental absorptions.
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Sample Scan: The sample is brought into firm contact with the crystal using a pressure clamp. The IR beam is passed through the crystal, where it undergoes total internal reflection. At each reflection point, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific frequencies.
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Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR absorbance or transmittance spectrum.
Data Summary and Interpretation
The IR spectrum from the NIST database reveals several characteristic absorption bands.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2250 cm⁻¹ | Medium | C≡N (Nitrile) stretching vibration |
| 3100-3000 cm⁻¹ | Medium | Aromatic C-H stretching |
| 3000-2850 cm⁻¹ | Medium | Aliphatic C-H stretching (from -CH₂- groups) |
| 1610-1450 cm⁻¹ | Strong | Aromatic C=C ring stretching |
| ~820 cm⁻¹ | Strong | Para-substituted benzene ring C-H out-of-plane bend |
The most diagnostic peak in the IR spectrum is the sharp absorption at approximately 2250 cm⁻¹ . This frequency is highly characteristic of the carbon-nitrogen triple bond (C≡N) stretch of a nitrile functional group.[3] The presence of absorptions both above and below 3000 cm⁻¹ confirms the existence of both aromatic (sp²) and aliphatic (sp³) C-H bonds, respectively. Furthermore, the strong band around 820 cm⁻¹ is indicative of a 1,4- or para-substituted benzene ring, which is consistent with the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. While public experimental spectra for 4-benzylphenylacetonitrile are not available, we can confidently predict the ¹H and ¹³C NMR spectra using validated computational algorithms, a standard practice in modern chemical research.[4][5]
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Approximately 5-10 mg of 4-benzylphenylacetonitrile is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
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Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.
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¹H NMR Acquisition: A standard proton NMR experiment is run. Key parameters include the spectral width, acquisition time, and number of scans.
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¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. This typically requires a larger number of scans than the ¹H experiment due to the low natural abundance of the ¹³C isotope.[6]
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Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline-corrected to generate the final NMR spectra.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
Caption: Structure with proton and carbon labels for NMR assignment.
| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Hf | ~7.35-7.25 | Multiplet | 5H | Protons on the terminal phenyl ring |
| Hc' | ~7.22 | Doublet | 2H | Aromatic protons ortho to -CH₂CN group |
| Hb' | ~7.18 | Doublet | 2H | Aromatic protons ortho to benzyl group |
| Hd | ~4.00 | Singlet | 2H | Benzylic methylene protons (-CH₂ -Ph) |
| Hb | ~3.75 | Singlet | 2H | Acetonitrile methylene protons (-CH₂ -CN) |
The ¹H NMR spectrum is expected to show five distinct signals. The protons of the monosubstituted benzyl ring (Hf) will appear as a complex multiplet around 7.3 ppm. The para-substituted central ring gives rise to a classic AA'BB' system, appearing as two distinct doublets (Hc' and Hb'). Crucially, two singlets are predicted in the aliphatic region. The singlet at approximately 4.00 ppm corresponds to the benzylic methylene protons (Hd), and the singlet around 3.75 ppm is assigned to the methylene protons adjacent to the electron-withdrawing nitrile group (Hb). The integration values (5H, 2H, 2H, 2H, 2H) perfectly match the number of protons in each unique chemical environment.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Label | Predicted Shift (δ, ppm) | Assignment |
| Carom | ~141-127 | Multiple signals from aromatic carbons |
| Ca | ~118 | Nitrile carbon (C ≡N) |
| Cd | ~42 | Benzylic methylene carbon (-C H₂-Ph) |
| Cb | ~24 | Acetonitrile methylene carbon (-C H₂-CN) |
In the proton-decoupled ¹³C NMR spectrum, the nitrile carbon (Ca) is expected to appear around 118 ppm, a characteristic shift for this functional group.[7] The aromatic region between 127-141 ppm will contain multiple signals for the inequivalent aromatic carbons. The two aliphatic carbons, Cd and Cb, are clearly resolved at approximately 42 ppm and 24 ppm, respectively. This data provides a complete carbon map of the molecule, complementing the proton data and confirming the connectivity established by the other techniques.
Conclusion
The integrated analysis of Mass Spectrometry, IR Spectroscopy, and predicted NMR data provides a definitive and self-validating characterization of 4-benzylphenylacetonitrile. MS confirms the molecular weight (207 g/mol ). IR spectroscopy clearly identifies the key nitrile and aromatic functional groups. Finally, NMR spectroscopy elucidates the precise arrangement of the hydrogen and carbon atoms, confirming the para-substitution pattern and the identity of the two distinct methylene groups. This comprehensive spectroscopic profile serves as a reliable reference for researchers engaged in the synthesis, development, and quality control of materials and pharmaceuticals involving this important chemical intermediate.
References
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National Institute of Standards and Technology. (n.d.). 4-Benzylphenylacetonitrile. In NIST Chemistry WebBook, SRD 69. Retrieved January 31, 2026, from [Link]
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PubChemLite. (n.d.). 4-benzylphenylacetonitrile (C15H13N). Retrieved January 31, 2026, from [Link]
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LookChem. (n.d.). 4-BENZYLPHENYLACETONITRILE. Retrieved January 31, 2026, from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 31, 2026, from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 31, 2026, from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 31, 2026, from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved January 31, 2026, from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 31, 2026, from [Link]
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Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved January 31, 2026, from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
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Fan, T. W.-M., & Lane, A. N. (2016). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 88(1), 43-57. [Link]
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